molecular formula C8H9N3O2 B13872113 2-Methyl-6-nitro-1,3-dihydroindazole

2-Methyl-6-nitro-1,3-dihydroindazole

Cat. No.: B13872113
M. Wt: 179.18 g/mol
InChI Key: MHGYWDJABOLVFV-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1,3-dihydroindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a nitro group at the 6th position and a methyl group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-1,3-dihydroindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indazole with nitric acid to introduce the nitro group at the 6th position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective nitration of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitro-1,3-dihydroindazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Methyl-6-amino-1,3-dihydroindazole.

    Substitution: Various substituted indazoles depending on the electrophile used.

    Oxidation: Corresponding oxides of the compound.

Scientific Research Applications

2-Methyl-6-nitro-1,3-dihydroindazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-1,3-dihydroindazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-1H-indazole: Lacks the methyl group, which may affect its biological activity and reactivity.

    2-Methyl-6-amino-1,3-dihydroindazole: The reduced form of 2-Methyl-6-nitro-1,3-dihydroindazole, with different chemical and biological properties.

Uniqueness: The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-methyl-6-nitro-1,3-dihydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGYWDJABOLVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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